molecular formula C12H12N2O B13124308 2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one CAS No. 92173-92-7

2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one

Cat. No.: B13124308
CAS No.: 92173-92-7
M. Wt: 200.24 g/mol
InChI Key: RRYLVVAIAHQKMH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a ketone group at the 6 position of the bipyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one typically involves the use of Grignard reagents and copper catalysts. One common method involves the reaction of 2,4-dimethylpyridine with a Grignard reagent in the presence of a copper catalyst under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature. After the reaction, the mixture is quenched with a saturated ammonium chloride solution, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer. The compound’s molecular targets include enzymes and proteins that contain metal cofactors .

Comparison with Similar Compounds

Properties

CAS No.

92173-92-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4,6-dimethyl-5-pyridin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C12H12N2O/c1-8-7-11(15)14-9(2)12(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,14,15)

InChI Key

RRYLVVAIAHQKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1C2=CC=NC=C2)C

Origin of Product

United States

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